molecular formula C17H23BrN2O2 B5219500 1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione

Cat. No.: B5219500
M. Wt: 367.3 g/mol
InChI Key: WDDQLPGEGVIXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with a bromophenyl group and a heptylamino group

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine-2,5-dione core.

    Amination: The heptylamino group is introduced via an amination reaction, often using heptylamine under suitable conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the heptylamino group can influence the compound’s overall activity and selectivity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    1-(4-Bromophenyl)-3-(methylamino)pyrrolidine-2,5-dione: The presence of a methylamino group instead of heptylamino can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-2-3-4-5-6-11-19-15-12-16(21)20(17(15)22)14-9-7-13(18)8-10-14/h7-10,15,19H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDQLPGEGVIXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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